2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
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Description
Scientific Research Applications
Dual TS and DHFR Inhibitor
A study highlights the synthesis of analogues as potential dual inhibitors of human TS and DHFR. The most potent compound demonstrated significant inhibitory activities, indicating the scaffold's potential for dual human TS-DHFR inhibitory activity, which is highly conducive to the development of anticancer drugs (Gangjee et al., 2008).
Structural Analysis
Further research into the crystal structures of related compounds has provided insight into their molecular configurations, highlighting the significance of the folded conformation and intramolecular hydrogen bonding. These structural analyses contribute to understanding how such compounds can be optimized for better therapeutic efficacy (Subasri et al., 2016); (Subasri et al., 2017).
Antimicrobial Activity
Another dimension of research has explored the antimicrobial properties of synthesized pyrimidine-triazole derivatives. These studies underline the broad potential of such compounds beyond oncology, extending into antimicrobial resistance, a growing concern in public health (Majithiya & Bheshdadia, 2022).
Herbicide Development
Investigations into pyrimidinylthiobenzoates targeting acetohydroxyacid synthase, an enzyme involved in branched-chain amino acid biosynthesis, have also been conducted. This research provides a basis for developing new herbicides, demonstrating the compound's utility in agricultural settings (He et al., 2007).
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-16-4-7-19(8-5-16)13-26-22(29)15-32-25-27-21-10-11-31-23(21)24(30)28(25)14-20-9-6-17(2)18(3)12-20/h4-12H,13-15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITLEXVRRRIUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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